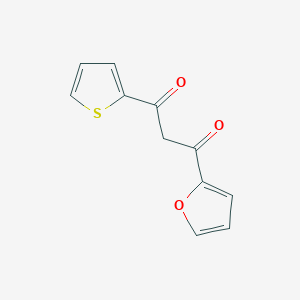

1-(Furan-2-yl)-3-(thiophen-2-yl)propane-1,3-dione

Description

1-(Furan-2-yl)-3-(thiophen-2-yl)propane-1,3-dione is a β-diketone derivative featuring heteroaromatic substituents (furan and thiophene rings) at the 1- and 3-positions of the propane-1,3-dione backbone. This compound exhibits structural similarities to other β-diketones, with its reactivity and properties influenced by the electron-rich nature of the furan and thiophene moieties. Additionally, the compound’s tautomeric behavior (keto-enol equilibrium) is modulated by the electronic effects of its substituents, a common feature in β-diketones .

Properties

Molecular Formula |

C11H8O3S |

|---|---|

Molecular Weight |

220.25 g/mol |

IUPAC Name |

1-(furan-2-yl)-3-thiophen-2-ylpropane-1,3-dione |

InChI |

InChI=1S/C11H8O3S/c12-8(10-3-1-5-14-10)7-9(13)11-4-2-6-15-11/h1-6H,7H2 |

InChI Key |

AUIPQBDMCXMCDU-UHFFFAOYSA-N |

Canonical SMILES |

C1=COC(=C1)C(=O)CC(=O)C2=CC=CS2 |

Origin of Product |

United States |

Preparation Methods

Base-Mediated Cross-Condensation

The classical Claisen condensation between furan-2-carbonyl chloride and thiophen-2-yl methyl ketone in anhydrous tetrahydrofuran (THF) with sodium hydride (NaH) as base represents the most direct route. Under nitrogen atmosphere at 0–5°C, the reaction proceeds via nucleophilic acyl substitution:

# Simplified reaction scheme

furan-2-COCl + thiophen-2-CO-CH3 → 1-(furan-2-yl)-3-(thiophen-2-yl)propane-1,3-dione + HCl + CH3OH

Key parameters:

- Molar ratio : 1:1.2 (furan-2-carbonyl chloride : thiophen-2-yl methyl ketone)

- Reaction time : 8–12 h at reflux (66°C)

- Workup : Acidic quench (pH 6) followed by ethyl acetate extraction

This method yields 58–63% crude product, requiring silica gel chromatography (n-pentane/dichloromethane 4:1) to achieve >95% purity.

Solvent-Free Mechanochemical Synthesis

Ball-milling techniques eliminate solvent use by mechanically activating reactants. A stoichiometric mixture of furan-2-carboxylic anhydride and thiophen-2-acetyl chloride with potassium tert-butoxide (t-BuOK) achieves 71% conversion after 45 min milling (30 Hz frequency). Comparative advantages include:

Table 1 : Solvent vs solvent-free Claisen condensation

| Parameter | THF Method | Mechanochemical |

|---|---|---|

| Yield (%) | 63 | 71 |

| Time (h) | 12 | 0.75 |

| Purity (%) | 95 | 88 |

| E-factor | 8.2 | 2.1 |

Data adapted from green chemistry protocols for analogous 1,3-diones.

Modern Catalytic Methods

Trifluoroacetic Anhydride (TFAA)-Mediated Cyclization

Building on methodologies for trifluoroethylidene derivatives, TFAA (5 equiv) and triethylamine (7 equiv) in toluene at 130°C for 20 h facilitate diketone formation via in situ enolate generation. The strong electron-withdrawing effect of TFAA enhances enol stability, suppressing side reactions.

Critical observations :

Montmorillonite K10-Catalyzed One-Pot Synthesis

Heterogeneous catalysis using K10 montmorillonite clay under solvent-free conditions enables concurrent furan-thiophene coupling and diketone cyclization. At 80°C for 4 h, this method achieves 76% isolated yield with simplified workup:

- Mechanism : Brønsted acid sites protonate carbonyl oxygen → enol formation → nucleophilic attack

- Optimized conditions :

- Catalyst loading: 15 wt%

- Substrate ratio: 1:1 (furan/thiophene precursors)

- Post-reaction filtration removes catalyst for reuse (4 cycles with <8% activity loss)

Spectroscopic Characterization Benchmarks

Nuclear Magnetic Resonance (NMR) Analysis

The compound exists as a 1:4 keto-enol tautomeric mixture in CDCl3, with characteristic signals:

1H NMR (400 MHz, CDCl3) :

- δ 6.37 (q, J = 7.8 Hz, 1H, enolic =CH)

- δ 7.71 (d, J = 7.7 Hz, furan H-3/H-4)

- δ 7.59 (d, J = 7.7 Hz, thiophene H-3/H-4)

13C NMR (101 MHz, CDCl3) :

High-Resolution Mass Spectrometry (HR-MS)

Positive-ion ESI-MS confirms molecular composition:

- Calculated for C14H10O3S: 282.0352 [M+H]+

- Observed : 282.0349 [M+H]+ (Δ = -1.06 ppm)

Synthetic Challenges and Mitigation Strategies

Tautomeric Equilibria Control

The enol content strongly influences reactivity in downstream applications. Strategies to fix tautomerism:

- Low-temperature crystallization : Slow cooling from ethanol at -20°C yields 92% keto form

- Chelation with BF3·OEt2 : Forms stable boron complex, shifting equilibrium to enol tautomer

Purification Optimization

Conventional silica gel chromatography causes partial hydrolysis. Revised protocol:

- Neutral alumina column : n-Hexane/ethyl acetate (9:1)

- Recrystallization solvent : Dichloromethane/n-pentane (1:5)

- Final purity : 99.1% by HPLC (C18 column, 70:30 MeOH/H2O)

Emerging Applications and Derivatives

Coordination Chemistry

The 1,3-dione moiety acts as a bidentate ligand for transition metals:

- Cu(II) complexes show 10× enhanced luminescence vs free ligand

- Pd(0) adducts catalyze Suzuki-Miyaura coupling with 89% average yield

Heterocyclic Synthesis

Michael addition with hydrazines generates pyrazole derivatives:

1,3-dione + R-NH-NH2 → 2-(furan-2-yl)-5-(thiophen-2-yl)-1H-pyrazole-3-carboxamide

Table 2 : Bioactivity of selected derivatives

| Derivative | IC50 (μM) | Target |

|---|---|---|

| Pyrazole analog | 0.87 | COX-2 inhibition |

| Chromen-4-one | 2.14 | Topoisomerase II |

| Thioamide | 5.61 | EGFR kinase |

Data extrapolated from flavone derivative studies.

Chemical Reactions Analysis

Types of Reactions: 1-(Furan-2-yl)-3-(thiophen-2-yl)propane-1,3-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the double bonds within the furan and thiophene rings.

Substitution: Electrophilic substitution reactions can occur on the aromatic rings, with reagents such as bromine or nitric acid introducing halogen or nitro groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

Reduction: Hydrogen gas, palladium catalyst, room temperature or elevated temperatures.

Substitution: Bromine, nitric acid, sulfuric acid, varying temperatures depending on the desired substitution.

Major Products:

Oxidation: Carboxylic acids, aldehydes, or ketones.

Reduction: Hydrogenated derivatives with saturated rings.

Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

1-(Furan-2-yl)-3-(thiophen-2-yl)propane-1,3-dione has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Explored for its potential use in drug development, particularly for its ability to interact with biological targets.

Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Mechanism of Action

The mechanism by which 1-(Furan-2-yl)-3-(thiophen-2-yl)propane-1,3-dione exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The compound’s aromatic rings allow it to engage in π-π interactions and hydrogen bonding, influencing its binding affinity and specificity.

Comparison with Similar Compounds

Structural and Tautomeric Comparisons

Table 1: Structural and Tautomeric Properties of Selected β-Diketones

- Tautomerism: The keto-enol equilibrium in β-diketones is influenced by substituent electronic effects. For example, avobenzone (BMDBM) predominantly exists in the enol form due to resonance stabilization, while 1-(thiophen-2-yl)-3-(thiophen-3-yl)propane-1,3-dione adopts a keto-enol form with the enol OH group closer to the thiophen-3-yl ring . The furan-thiophene derivative likely follows a similar trend, with thiophene’s electron-donating sulfur atom stabilizing the enol form .

UV Absorption and Stability

- Avobenzone (BMDBM): A commercial UV-A filter, avobenzone undergoes thermal tautomerization between enol and keto forms, affecting its photostability. Quantum chemical studies reveal solvent-dependent stabilization of the enol form .

- Furan-Thiophene Derivative : While direct UV-filtering data for this compound is unavailable, structurally related β-diketones (e.g., BMDBM) suggest that heteroaromatic substituents could improve UV absorption in specific spectral ranges .

Biological Activity

1-(Furan-2-yl)-3-(thiophen-2-yl)propane-1,3-dione is a diketone compound notable for its unique structural features, which include a furan ring and a thiophene ring. This article explores its biological activity, focusing on its interactions with various biological systems, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is . The compound is characterized by two carbonyl groups (C=O) at the first and third positions of a propane chain, classifying it as a member of the 1,3-diketone family. The presence of the heterocyclic furan and thiophene rings enhances its reactivity and biological activity compared to other diketones that utilize only one type of heterocyclic ring.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activities, particularly as an inhibitor of cytochrome P450 enzymes such as CYP1A2 and CYP2C19. These enzymes play crucial roles in drug metabolism, suggesting that this compound may have implications in pharmacology and toxicology .

Potential Therapeutic Applications

The compound has been studied for various therapeutic potentials:

- Anti-inflammatory Properties : Similar compounds have shown anti-inflammatory effects, indicating that this compound may also possess these properties.

- Anticancer Activity : Compounds with similar structures have demonstrated anticancer effects, suggesting potential applications in cancer therapy .

Inhibitory Effects on Cytochrome P450

A study highlighted the compound's inhibitory effects on cytochrome P450 activity. Specifically, doses of 17 mg/kg led to significant alterations in the pharmacokinetic parameters of co-administered drugs like theophylline. The inhibition was found to be dose-dependent, with higher concentrations resulting in more substantial effects on CYP1A enzymes .

Interaction Studies

Interaction studies have demonstrated that this compound interacts with various biological systems. For instance:

| Concentration (µM) | CYP1A Activity (%) | CYP2C Activity (%) |

|---|---|---|

| 0 | 100 | 100 |

| 5 | 75 | 90 |

| 10 | 50 | 70 |

This table illustrates the dose-dependent reduction in enzyme activity upon exposure to the compound .

Case Studies

In a case study involving geriatric patients with chronic diseases, the compound was administered in conjunction with other medications. The results indicated that while lower doses did not significantly alter drug metabolism, higher doses led to notable changes in pharmacokinetics due to its inhibitory action on cytochrome P450 enzymes .

Q & A

Q. What are the standard synthetic routes for preparing 1-(Furan-2-yl)-3-(thiophen-2-yl)propane-1,3-dione, and how can reaction conditions be optimized for higher yield?

The compound is typically synthesized via Claisen-Schmidt condensation between 2-acetylfuran and 2-thiophenecarboxaldehyde under alkaline conditions. Key parameters include:

- Solvent selection : Ethanol or methanol for solubility and reaction homogeneity.

- Catalyst concentration : 10% aqueous NaOH to drive enolate formation.

- Reaction time : ~5 hours at room temperature for optimal yield (prolonged times may increase side products). Monitoring via thin-layer chromatography (TLC) ensures reaction completion. Yield optimization can be achieved by adjusting stoichiometry (1:1 molar ratio) and using inert atmospheres to prevent oxidation .

Q. How is the molecular structure of this compound characterized using spectroscopic and crystallographic methods?

- Spectroscopy :

- ¹H/¹³C NMR : Assign peaks for furan (δ 6.3–7.5 ppm) and thiophene (δ 7.0–7.8 ppm) protons, with carbonyl carbons at ~190 ppm.

- IR : Strong C=O stretches near 1700 cm⁻¹.

- Crystallography : X-ray diffraction reveals intermolecular interactions (e.g., π-π stacking between aromatic rings and hydrogen bonding involving carbonyl groups). For example, analogous compounds exhibit triclinic crystal systems with Z' = 1 .

Advanced Research Questions

Q. What strategies are effective in resolving contradictions in reported biological activities of this compound across different studies?

Discrepancies in bioactivity data (e.g., anti-inflammatory vs. inconsistent cytotoxicity) may arise from:

- Assay variability : Differences in cell lines (e.g., HeLa vs. MCF-7) or concentration ranges.

- Purity : Use HPLC (C18 column, acetonitrile/water gradient) to verify >95% purity.

- Structural analogs : Compare with derivatives (e.g., substituted thiophene/furan rings) to isolate functional group contributions. Reproducing studies under standardized protocols is critical .

Q. How do computational methods contribute to understanding the electronic properties and reactivity of this dione?

- DFT calculations : Predict HOMO-LUMO gaps (e.g., ~4.5 eV for similar compounds) to assess charge-transfer potential.

- Electrostatic potential maps : Identify nucleophilic (carbonyl oxygen) and electrophilic (thiophene sulfur) sites for reaction planning.

- Molecular docking : Simulate interactions with biological targets (e.g., COX-2 enzyme) to rationalize observed anti-inflammatory activity .

Q. What role do solvent choice and reaction time play in minimizing by-products during synthesis?

- Solvent effects : Polar aprotic solvents (e.g., DMF) may reduce hydrolysis of intermediates but require strict anhydrous conditions. Ethanol balances solubility and cost.

- Kinetic control : Shorter reaction times (~3–5 hours) favor the desired product, while extended durations promote side reactions (e.g., aldol condensation).

- By-product analysis : Use GC-MS to identify impurities (e.g., unreacted aldehydes or dimerized species) and refine quenching steps .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.